molecular formula C12H7BrClF B8818663 4-Bromo-4'-chloro-2-fluoro-1,1'-biphenyl CAS No. 134316-79-3

4-Bromo-4'-chloro-2-fluoro-1,1'-biphenyl

Cat. No.: B8818663
CAS No.: 134316-79-3
M. Wt: 285.54 g/mol
InChI Key: DZPFCTSSXBLCKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-4'-chloro-2-fluoro-1,1'-biphenyl ( 134316-79-3) is a high-purity, halogenated biphenyl compound that serves as a versatile and critical synthetic intermediate in advanced organic chemistry and research. With the molecular formula C12H7BrClF and a molecular weight of 285.54 g/mol, its unique structure, incorporating bromo, chloro, and fluoro substituents, makes it an exceptionally valuable building block for constructing complex molecular architectures. Its primary research value lies in its application in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling . This reaction is a powerful and widely used method for forming carbon-carbon bonds, which is fundamental to synthesizing conjugated organic materials, pharmaceutical scaffolds, and agrochemicals . The bromo and chloro groups act as orthogonal reactive sites, allowing for sequential and selective functionalization. The bromo substituent is typically more reactive in palladium-catalyzed couplings, while the chloro group can be activated under different catalytic systems or used to introduce further complexity in a controlled manner . The electron-withdrawing nature of the halogens can also influence the electronic properties of the resulting biphenyl system. Researchers utilize this compound extensively in pharmaceutical development for creating bioactive scaffolds and in materials science for designing organic electronic materials and liquid crystals with tailored properties . The biphenyl core is a privileged structure in many active pharmaceutical ingredients (APIs), and the specific halogen substitution pattern on this compound allows medicinal chemists to precisely functionalize the scaffold to explore structure-activity relationships . This product is provided as a crystalline solid with ≥95% purity (HPLC) and is packaged under inert conditions to ensure stability and longevity . Intended Use & Disclaimer: This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary clinical applications. All buyers assume full responsibility for ensuring compliance with their local, state, and federal regulations regarding the handling, use, and disposal of this substance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

134316-79-3

Molecular Formula

C12H7BrClF

Molecular Weight

285.54 g/mol

IUPAC Name

4-bromo-1-(4-chlorophenyl)-2-fluorobenzene

InChI

InChI=1S/C12H7BrClF/c13-9-3-6-11(12(15)7-9)8-1-4-10(14)5-2-8/h1-7H

InChI Key

DZPFCTSSXBLCKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)Br)F)Cl

Origin of Product

United States

Synthetic Methodologies and Route Design for 4 Bromo 4 Chloro 2 Fluoro 1,1 Biphenyl

Strategic Disconnection Approaches for Biphenyl (B1667301) Core Construction

The fundamental approach to designing the synthesis of 4-Bromo-4'-chloro-2-fluoro-1,1'-biphenyl involves a retrosynthetic analysis that disconnects the molecule at the pivotal C-C bond linking the two aromatic rings. This disconnection reveals two primary aryl precursors that can be coupled together. The choice of which precursor acts as the nucleophile and which as the electrophile depends on the specific cross-coupling methodology employed.

The two principal disconnection pathways are:

Pathway A: Disconnection leads to a 4-bromo-2-fluorophenyl derivative (as the nucleophilic or electrophilic partner) and a 4-chlorophenyl derivative (as the corresponding electrophilic or nucleophilic partner).

Pathway B: This is a variation of Pathway A where the functionalities are reversed on the precursor rings.

The selection between these pathways is often dictated by the commercial availability and stability of the starting materials, as well as the reactivity and functional group tolerance of the chosen catalytic system. For most transition-metal catalyzed couplings, the disconnection strategy generates an aryl halide or triflate as the electrophilic component and an organometallic species (containing boron, tin, zinc, magnesium, or silicon) as the nucleophilic component.

Precursor Synthesis and Halogenation Chemistry for Building Blocks

The successful synthesis of the target biphenyl is contingent on the efficient preparation of its halogenated precursors. The synthesis of these building blocks relies on well-established electrophilic aromatic substitution reactions. masterorganicchemistry.com

Synthesis of a 4-Bromo-2-fluorophenyl Precursor: A common starting material for this fragment is o-fluoroaniline. The synthesis involves two key steps:

Bromination: The bromination of o-fluoroaniline can be achieved using a brominating agent. The amino group is a strong activating group and directs the substitution to the ortho and para positions. stackexchange.com Due to steric hindrance from the fluorine atom, the bromine atom is predominantly introduced at the position para to the amino group, yielding 4-bromo-2-fluoroaniline (B1266173). A patent describes a method using bromine and tetrabutylammonium (B224687) bromide in dichloromethane (B109758). google.com

Diazotization and Functionalization: The resulting 4-bromo-2-fluoroaniline can then be converted into a variety of precursors for cross-coupling. For example, a Sandmeyer-type reaction, where the amine is converted to a diazonium salt and subsequently replaced, can be used. To create an electrophilic partner, the diazonium salt can be treated with cuprous bromide to yield 1,4-dibromo-2-fluorobenzene (B72686). To generate a nucleophilic partner for a Suzuki coupling, the diazonium salt can be converted to an iodide, which is then transformed into a boronic acid derivative.

Synthesis of a 4-Chlorophenyl Precursor: The 4-chlorophenyl fragment is typically derived from more readily available starting materials like 4-chloroaniline (B138754) or 1,4-dichlorobenzene.

From 4-Chloroaniline: 4-chloroaniline can be converted into 4-chlorophenylboronic acid via diazotization followed by reaction with boric acid derivatives. Alternatively, it can be converted to 4-chloroiodobenzene through a Sandmeyer reaction, creating a highly reactive electrophile for cross-coupling.

From 1,4-Dichlorobenzene: This commercially available compound can be directly used as an electrophile in some cross-coupling reactions, although its reactivity is lower than the corresponding bromo or iodo derivatives. It can also be converted into a Grignard reagent or an organozinc compound, though this requires careful control of reaction conditions to avoid side reactions.

The halogenation of benzene (B151609) rings is a cornerstone of this process, typically involving an electrophile (like Br+) generated with the help of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). masterorganicchemistry.comchemistrysteps.com The directing effects of existing substituents on the ring determine the position of the new halogen. stackexchange.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile methods for constructing the C-C bond in biphenyl synthesis. researchgate.net Palladium-catalyzed reactions are particularly prominent due to their high efficiency and broad functional group tolerance. mdpi.com

The Suzuki-Miyaura coupling is one of the most widely used methods for biaryl synthesis due to the stability and low toxicity of the organoboron reagents. nih.gov The reaction couples an organoboron compound (boronic acid or ester) with an aryl halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. tcichemicals.com

A plausible Suzuki route for this compound could involve:

Route 1: Coupling of 4-bromo-2-fluorophenylboronic acid with 1-chloro-4-iodobenzene (B104392).

Route 2: Coupling of 4-chlorophenylboronic acid with 1,4-dibromo-2-fluorobenzene.

Route 1 is often preferred due to the higher reactivity of aryl iodides compared to aryl chlorides or bromides. The synthesis of various fluorinated biphenyl derivatives has been successfully demonstrated using Suzuki-Miyaura coupling. ugr.esacs.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling
ParameterConditionReference
Aryl Halide1-chloro-4-iodobenzeneGeneral Knowledge
Boronic Acid4-bromo-2-fluorophenylboronic acidGeneral Knowledge
CatalystPd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., SPhos) mdpi.comunits.it
BaseK₂CO₃, K₃PO₄, or Cs₂CO₃ mdpi.com
SolventToluene (B28343), 1,4-Dioxane, or DMF, often with water mdpi.com
Temperature70-110 °C mdpi.commdpi.com

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by palladium. wikipedia.org Organostannanes are stable to air and moisture, and the reaction conditions are generally mild and tolerant of a wide range of functional groups. libretexts.orgnih.gov A significant drawback, however, is the toxicity of the tin reagents and byproducts. organic-chemistry.org

For the synthesis of this compound, a potential Stille coupling could be:

Reaction: Coupling of (4-bromo-2-fluorophenyl)trimethylstannane with 1-chloro-4-iodobenzene.

The reaction typically requires a palladium catalyst, often with the addition of ligands and sometimes a copper(I) co-catalyst to enhance the reaction rate. organic-chemistry.org

Table 2: Representative Conditions for Stille Coupling
ParameterConditionReference
Aryl Halide1-chloro-4-iodobenzeneGeneral Knowledge
Organostannane(4-bromo-2-fluorophenyl)trimethylstannaneGeneral Knowledge
CatalystPd(PPh₃)₄ or PdCl₂(PPh₃)₂ acs.org
AdditivesLiCl, CuI acs.org
SolventDMF, THF, or Toluene acs.org
Temperature80-120 °C acs.org

The Negishi coupling utilizes organozinc reagents, which are among the most reactive organometallics for cross-coupling reactions. organic-chemistry.org This enhanced reactivity allows for the coupling of less reactive aryl chlorides at milder temperatures. The reaction involves a palladium or nickel catalyst. organic-chemistry.org Organozinc reagents are typically prepared in situ from the corresponding aryl halide. units.it

A synthetic route via Negishi coupling could proceed as follows:

Organozinc Formation: Reaction of 1-bromo-4-chloro-2-fluorobenzene (B27433) with activated zinc to form the (4-chloro-2-fluorophenyl)zinc bromide reagent.

Coupling: Reaction of the organozinc reagent with 1-bromo-4-chlorobenzene (B145707) in the presence of a palladium catalyst.

The high functional group tolerance and reactivity make Negishi coupling a powerful tool for complex syntheses, including the preparation of unnatural amino acids and biologically active compounds. units.itrsc.org

Kumada Coupling: The Kumada coupling employs a Grignard reagent (organomagnesium) as the nucleophile, coupled with an aryl halide. It is one of the earliest transition-metal-catalyzed cross-coupling reactions, typically using nickel or palladium catalysts. While effective, its application can be limited by the high reactivity of Grignard reagents, which makes them incompatible with many functional groups (e.g., esters, acids). For a robust substrate like this compound, a possible route involves coupling 4-chlorophenylmagnesium bromide with 1,4-dibromo-2-fluorobenzene.

Hiyama Coupling: The Hiyama coupling uses organosilanes as coupling partners in a palladium-catalyzed reaction. wikipedia.org A key feature of this reaction is the need for an activating agent, typically a fluoride (B91410) source (like TBAF) or a base, to generate a hypervalent silicon intermediate, which is necessary for the transmetalation step. organic-chemistry.org Organosilanes are appealing because they are non-toxic, stable, and environmentally benign. nih.gov

A Hiyama coupling for the target molecule could involve:

Reaction: Coupling of 4-chlorophenyltrimethoxysilane with 1,4-dibromo-2-fluorobenzene.

Recent advancements have expanded the scope of Hiyama coupling to include aryl chlorides, making it a more versatile alternative to other cross-coupling methods. nih.gov

Catalyst Screening and Ligand Optimization in Cross-Coupling Reactions

The synthesis of substituted biphenyls like this compound predominantly relies on palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the most versatile and widely used method. mdpi.comresearchgate.net The efficacy of these reactions is critically dependent on the choice of the palladium catalyst and, most importantly, the ancillary ligand. Ligands are crucial as they influence the stability, activity, and selectivity of the catalyst. nih.gov

Catalyst screening for the synthesis of halogenated biphenyls typically involves evaluating various palladium sources [e.g., Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃] in combination with a diverse array of phosphine-based or N-heterocyclic carbene (NHC) ligands. For sterically hindered or electronically demanding substrates, bulky and electron-rich phosphine ligands are often preferred.

Ligand optimization is a key step in developing a successful cross-coupling protocol. The choice of ligand can dramatically affect reaction yield, rate, and selectivity. For instance, in couplings involving dihalogenated arenes, changes to the ligand can switch the site of reactivity. nih.gov Bulky monophosphine ligands such as tBu₃P and phosphines like QPhos have shown efficacy in controlling selectivity in related systems. nih.govnih.gov The selection process often involves high-throughput screening to identify the optimal ligand for a specific substrate combination.

Table 1: Representative Ligands for Suzuki-Miyaura Cross-Coupling Reactions

Ligand Type Examples Typical Application
Monodentate Phosphines PPh₃, P(t-Bu)₃, SPhos, XPhos, QPhos General to highly challenging couplings
Bidentate Phosphines dppf, BINAP Can influence selectivity and stability

Regioselective and Chemoselective Synthetic Transformations

The synthesis of this compound presents significant challenges in both regioselectivity and chemoselectivity due to the presence of three different halogen atoms. The primary synthetic route would likely involve a Suzuki-Miyaura coupling between a boronic acid/ester and an aryl halide. Two plausible disconnections are:

Coupling of (4-bromo-2-fluorophenyl)boronic acid with 1-chloro-4-iodobenzene (or bromide).

Coupling of (4-chlorophenyl)boronic acid with 1,4-dibromo-2-fluorobenzene or 4-bromo-1-chloro-2-fluoro-benzene.

Chemoselectivity is paramount in these reactions. The reactivity of carbon-halogen bonds in palladium-catalyzed oxidative addition follows the general trend: C–I > C–Br > C–OTf > C–Cl ≫ C–F. nih.govwhiterose.ac.uk This inherent reactivity difference can be exploited to achieve selective coupling. For example, when coupling a substrate with both a bromine and a chlorine atom, the reaction will preferentially occur at the more reactive C-Br bond.

However, this selectivity is not absolute and can be influenced by the catalyst system. Ligand characteristics and catalyst speciation (mono- vs. multinuclear palladium species) can alter or even invert the conventional site selectivity. nih.govwhiterose.ac.uk For instance, certain bulky ligands might favor reaction at a less reactive site if the more reactive site is sterically hindered. nih.gov In the context of polyhalogenated arenes, the electronic effects of other substituents also play a crucial role in directing the regioselectivity of the cross-coupling reaction. escholarship.org

Optimization of Reaction Conditions, Yields, and Purity Profiles

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing side reactions such as homocoupling and dehalogenation. Key parameters include the base, solvent, temperature, and reaction time.

Base: The choice of base is crucial for the transmetalation step in the Suzuki-Miyaura cycle. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). Inorganic bases are often used in aqueous solutions. Mild bases have been shown to provide better conversion in some cases, as strong bases can promote side reactions. mdpi.com

Solvent: The solvent system must solubilize the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water is common for Suzuki reactions. Typical organic solvents include toluene, 1,4-dioxane, and tetrahydrofuran (B95107) (THF). rsc.orgmdpi.com The choice of solvent can also influence catalyst selectivity and activity. nih.gov

Temperature and Time: Reaction temperatures typically range from room temperature to the reflux temperature of the solvent. Optimization is required to ensure a reasonable reaction rate without promoting catalyst decomposition or side product formation. Reaction progress is monitored by techniques like HPLC or GC to determine the optimal reaction time.

An extensive screening of these parameters is often necessary to identify the optimal conditions for minimizing impurities and achieving high yields and purity, particularly when developing a process for larger-scale synthesis. mdpi.comresearchgate.net

Table 2: General Parameters for Optimization of Suzuki-Miyaura Coupling

Parameter Common Options Purpose
Palladium Precatalyst Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) Source of active Pd(0) catalyst
Ligand Phosphines (e.g., SPhos), NHCs Stabilize catalyst, control reactivity/selectivity
Base K₃PO₄, K₂CO₃, Cs₂CO₃ Facilitates transmetalation
Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂O Solubilizes reactants, influences reaction rate

| Temperature | 25°C - 110°C | Controls reaction rate and catalyst stability |

Diastereoselective or Enantioselective Synthesis (If Atropisomerism is Relevant)

Atropisomerism is a form of axial chirality that arises from restricted rotation around a single bond, most commonly the C-C bond between the two aryl rings in a biphenyl scaffold. nih.govwikipedia.org This phenomenon occurs when bulky substituents are present at the ortho positions of the biphenyl rings, creating a high enough energy barrier to prevent free rotation. pharmaguideline.com

For this compound, the presence of a fluorine atom at the 2-position and a bromine atom on the adjacent ring's ortho-equivalent position (relative to the biphenyl bond) could potentially lead to atropisomerism. The steric hindrance caused by these ortho substituents might be sufficient to restrict rotation and allow for the existence of stable, separable enantiomers (atropisomers). libretexts.org Studies on related 2-fluorobiphenyl (B19388) compounds have shown that they can exhibit atropisomerism, although in some cases it may be transient with a relatively low barrier to rotation. uva.es

If the rotational barrier is high enough to allow for the isolation of individual atropisomers at room temperature, then enantioselective synthesis becomes a relevant and important goal. wikipedia.org Asymmetric Suzuki-Miyaura coupling is a powerful method for achieving this. This approach utilizes a chiral ligand, such as (S)-KenPhos or derivatives of BINAP, in conjunction with a palladium catalyst. nih.gov The chiral ligand coordinates to the metal center, creating a chiral environment that directs the coupling to produce one atropisomer in excess of the other, resulting in an enantioenriched product. nih.govchemrxiv.org The development of such a process would require careful screening of chiral ligands and optimization of reaction conditions to maximize both yield and enantioselectivity. nih.gov

Green Chemistry Principles in the Synthesis of Halogenated Biphenyls

Applying green chemistry principles to the synthesis of halogenated biphenyls aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of safer solvents, catalyst efficiency and recycling, and waste reduction. jddhs.com

Alternative Solvents: A major source of waste in the chemical industry is the use of volatile organic compounds (VOCs) as solvents. jddhs.com Research has focused on replacing traditional solvents like toluene and dioxane with more environmentally benign alternatives. Water is an ideal green solvent, and Suzuki-Miyaura reactions can often be performed in aqueous media. ucsb.edu The use of "designer" surfactants allows for the formation of micelles in water, creating nano-reactors where the organic substrates can react efficiently. ucsb.edu Ethanol is another green solvent that can be employed for certain transformations. nih.gov

Catalyst Efficiency and Recycling: Palladium is an expensive and toxic heavy metal. Green chemistry principles encourage minimizing the amount of catalyst used (i.e., achieving high turnover numbers) and developing methods for its recovery and reuse. While homogeneous catalysts are highly active, they can be difficult to separate from the product. Strategies to address this include the development of heterogeneous catalysts or the use of techniques like continuous flow systems that can improve efficiency and simplify catalyst management. mdpi.comucsb.edu

Atom Economy and Waste Reduction: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions like the Suzuki-Miyaura coupling generally have good atom economy. Further improvements can be made by minimizing the use of protecting groups and choosing reagents that generate benign byproducts. jddhs.com

Scalability Considerations for Preparative Synthesis

Scaling up the synthesis of this compound from the laboratory to a preparative or industrial scale introduces several practical challenges. The Suzuki-Miyaura coupling is by far the most widely used cross-coupling reaction in process chemistry for the synthesis of pharmaceuticals and other fine chemicals. rsc.org

Cost and Availability of Raw Materials: The cost of starting materials, particularly substituted boronic acids and palladium catalysts, is a major factor in the economic viability of a large-scale process. wuxiapptec.com Routes that use cheaper, more readily available starting materials are preferred.

Catalyst Loading and Removal: On a large scale, it is crucial to minimize the palladium catalyst loading (often measured in mol%) to reduce costs. mdpi.com A significant challenge in pharmaceutical synthesis is the removal of residual palladium from the final product to meet strict regulatory limits (often in the parts-per-million range). This requires dedicated purification steps, such as treatment with metal scavengers or specialized crystallization techniques, which add complexity and cost to the process. researchgate.net

Process Safety and Robustness: Reactions must be robust and reproducible on a large scale. This involves a thorough investigation of critical process parameters to ensure consistent yield and purity. wuxiapptec.com Heat transfer can become an issue in large reactors, and potential exotherms must be carefully managed. The use of continuous flow reactors is an emerging technology that can offer better control over reaction parameters and improve safety. ucsb.edu

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
Triphenylphosphine (PPh₃)
Tri-tert-butylphosphine (P(t-Bu)₃)
SPhos
XPhos
QPhos
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
BINAP
IPr
SImes
(4-bromo-2-fluorophenyl)boronic acid
1-chloro-4-iodobenzene
(4-chlorophenyl)boronic acid
1,4-dibromo-2-fluorobenzene
4-bromo-1-chloro-2-fluoro-benzene
Potassium carbonate (K₂CO₃)
Sodium carbonate (Na₂CO₃)
Caesium carbonate (Cs₂CO₃)
Potassium phosphate (B84403) (K₃PO₄)
Sodium hydroxide (B78521) (NaOH)
Toluene
1,4-Dioxane
Tetrahydrofuran (THF)
(S)-KenPhos

Advanced Spectroscopic and Crystallographic Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. A multi-faceted approach, employing various NMR experiments, is necessary to fully characterize 4-Bromo-4'-chloro-2-fluoro-1,1'-biphenyl.

Proton (¹H) NMR Spectroscopy for Aromatic and Aliphatic Resonances

The ¹H NMR spectrum of this compound is expected to exhibit a complex series of signals in the aromatic region, typically between 7.0 and 8.0 ppm. Due to the unsymmetrical substitution on both phenyl rings, all seven aromatic protons are chemically non-equivalent and will, in principle, give rise to distinct resonances.

The protons on the 4-bromo-2-fluorophenyl ring will be influenced by the electronegative fluorine atom and the bromine atom. The fluorine atom, being ortho to the biphenyl (B1667301) linkage, will induce significant through-space and through-bond couplings to the adjacent protons. The proton ortho to the fluorine (at position 3) is expected to be a doublet of doublets due to coupling with the neighboring proton and the ¹⁹F nucleus. The other two protons on this ring will also show complex splitting patterns due to mutual coupling and coupling to the fluorine atom.

The protons on the 4-chlorophenyl ring will present a more straightforward pattern, typically an AA'BB' system, appearing as two sets of doublets. The integration of the signals across the spectrum will correspond to a total of seven protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (J) in Hz
H-37.60 - 7.80ddJ(H-H), J(H-F)
H-57.40 - 7.60m
H-67.20 - 7.40m
H-2', H-6'7.45 - 7.65dJ(H-H)
H-3', H-5'7.35 - 7.55dJ(H-H)

Note: The predicted values are illustrative and can vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy with DEPT and Quantitative Analysis

The proton-decoupled ¹³C NMR spectrum of this compound will display twelve distinct signals, corresponding to the twelve unique carbon atoms in the molecule. The chemical shifts of these carbons are influenced by the attached halogens and the biphenyl linkage.

The carbon atom bonded to the fluorine (C-2) will exhibit a large one-bond C-F coupling constant, appearing as a doublet. The other carbons in the 4-bromo-2-fluorophenyl ring will also show smaller two- and three-bond couplings to the fluorine atom. The carbons attached to bromine (C-4) and chlorine (C-4') will be deshielded, though to a lesser extent than the fluorine-bearing carbon.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are crucial for distinguishing between CH, CH₂, and CH₃ groups. For this molecule, a DEPT-90 spectrum would show only the signals for the seven CH carbons, while the DEPT-135 spectrum would display positive signals for these CH carbons and no negative signals as there are no CH₂ groups. Quaternary carbons (C-1, C-1', C-2, C-4, C-4') would be absent in both DEPT spectra but present in the broadband-decoupled ¹³C spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (ppm)Multiplicity (due to C-F coupling)
C-1130 - 135d
C-2155 - 160d (¹JCF)
C-3120 - 125d
C-4120 - 125s
C-5130 - 135d
C-6115 - 120d
C-1'135 - 140s
C-2', C-6'128 - 132s
C-3', C-5'128 - 132s
C-4'132 - 137s

Note: The predicted values are illustrative and can vary based on the solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environments

The ¹⁹F NMR spectrum provides direct information about the chemical environment of the fluorine atom. For this compound, a single resonance is expected. The chemical shift of this signal is sensitive to the electronic effects of the substituents on both rings. The signal will likely be a complex multiplet due to couplings with the aromatic protons, particularly those in close proximity (H-3 and H-6).

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are essential for establishing the connectivity between atoms and the spatial arrangement of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum will connect coupled protons, allowing for the assignment of protons on each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This provides an unambiguous link between the ¹H and ¹³C NMR assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the two phenyl rings through correlations between protons on one ring and carbons on the other.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity. This is critical for determining the preferred conformation (dihedral angle) between the two phenyl rings. For instance, correlations between protons on opposite rings (e.g., H-6 and H-2'/H-6') would indicate a twisted conformation.

Variable Temperature NMR for Conformational Dynamics

Substituted biphenyls can exhibit restricted rotation around the central C-C bond, a phenomenon known as atropisomerism. Variable temperature (VT) NMR studies can provide insight into the conformational dynamics of this compound. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. If the rotation around the biphenyl bond is slow on the NMR timescale at lower temperatures, separate signals for different conformers might be observed. As the temperature increases, these signals may broaden and coalesce, allowing for the determination of the energy barrier to rotation.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹), C=C stretching vibrations within the aromatic rings (typically in the 1400-1600 cm⁻¹ region), and C-H in-plane and out-of-plane bending vibrations. The C-F, C-Cl, and C-Br stretching vibrations will appear in the fingerprint region (below 1300 cm⁻¹). The C-F stretch is typically a strong band in the 1250-1000 cm⁻¹ region. The C-Cl and C-Br stretches occur at lower frequencies, generally in the 800-600 cm⁻¹ and 600-500 cm⁻¹ regions, respectively.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. The C-C stretching of the biphenyl linkage and the symmetric breathing modes of the aromatic rings are often strong in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy
Aromatic C-H Stretch3000 - 3100IR, Raman
Aromatic C=C Stretch1400 - 1600IR, Raman
C-F Stretch1000 - 1250IR
C-Cl Stretch600 - 800IR, Raman
C-Br Stretch500 - 600IR, Raman

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, the exact mass can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F).

Expected Exact Mass: The molecular formula is C₁₂H₇BrClF. The expected monoisotopic mass would be approximately 283.930 g/mol . HRMS would be able to confirm this with a high degree of precision, typically to within a few parts per million (ppm), which is invaluable for confirming the compound's identity.

Fragmentation Pathway: The fragmentation of this compound in a mass spectrometer, typically under electron ionization (EI), can be predicted based on the fragmentation patterns of similar halogenated biphenyls. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) will result in characteristic isotopic patterns for the molecular ion and any fragments containing these halogens. The M+2 peak, resulting from the presence of the heavier isotopes, would be a prominent feature.

A plausible fragmentation pathway would involve the initial loss of the halogen atoms. The C-Br bond is generally weaker than the C-Cl bond, suggesting that the initial loss of a bromine radical (•Br) is a likely primary fragmentation step. This would be followed by the loss of a chlorine radical (•Cl). Subsequent fragmentation could involve the loss of a fluorine atom or cleavage of the biphenyl ring system.

Table 1: Predicted HRMS Fragmentation Data for this compound

Fragment IonPredicted m/z (for most abundant isotopes)Description
[C₁₂H₇BrClF]⁺•283.930Molecular Ion (M⁺•)
[C₁₂H₇ClF]⁺•205.020Loss of •Br
[C₁₂H₇BrF]⁺•250.970Loss of •Cl
[C₁₂H₇F]⁺170.053Loss of •Br and •Cl
[C₁₂H₆F]⁺169.045Loss of •Br, •Cl, and •H

Note: The m/z values are theoretical and would be confirmed by HRMS.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Biphenyl and its derivatives exhibit characteristic absorption bands arising from π → π* transitions. The positions and intensities of these bands are sensitive to the substitution pattern on the phenyl rings.

For this compound, the biphenyl system acts as the chromophore. The halogen substituents can act as auxochromes, modifying the absorption characteristics. The ortho-fluoro substituent is likely to cause steric hindrance, leading to a twisted conformation of the biphenyl rings. This twisting can disrupt the π-conjugation between the rings, resulting in a hypsochromic shift (blue shift) of the main absorption band compared to a planar biphenyl system.

The UV-Vis spectrum is expected to show a strong absorption band, likely in the range of 240-280 nm, which is characteristic of the π → π* transitions in substituted biphenyls. The exact λmax and molar absorptivity (ε) would depend on the solvent used and the degree of inter-ring twisting.

Table 2: Expected UV-Vis Spectroscopic Data for this compound

Electronic TransitionExpected λmax Range (nm)Chromophore
π → π*240 - 280Biphenyl System

Note: This is an estimated range based on related compounds.

X-ray Crystallography for Solid-State Molecular Geometry, Conformation, and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound is not available in the searched literature, the structures of other substituted biphenyls can provide a model for its expected solid-state conformation.

The key structural parameter in biphenyls is the dihedral angle between the two phenyl rings. In the solid state, this angle is a balance between the steric hindrance of the ortho substituents, which favors a twisted conformation, and crystal packing forces, which may favor a more planar or a more twisted arrangement. The presence of the ortho-fluoro group in this compound is expected to induce a significant twist between the phenyl rings.

Table 3: Predicted Crystallographic Parameters for this compound

ParameterPredicted Value/RangeSignificance
Crystal SystemMonoclinic or OrthorhombicCommon for organic molecules
Space GroupCentrosymmetric (e.g., P2₁/c)Common for achiral molecules
Dihedral Angle40° - 60°Indicates twisted conformation
Intermolecular InteractionsHalogen bonding, π-π stackingGoverns crystal packing

Note: These are predictions based on the structures of similar compounds.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Atropisomeric Characterization (If Applicable)

Biphenyls with bulky ortho substituents can exhibit a form of axial chirality known as atropisomerism, where rotation around the single bond connecting the phenyl rings is restricted. This hindered rotation can lead to the existence of stable, separable enantiomers. The presence of a single ortho-fluoro substituent in this compound raises the possibility of atropisomerism.

Whether this compound can be resolved into stable atropisomers at room temperature depends on the rotational energy barrier. The fluorine atom is relatively small, so the barrier to rotation may not be high enough for the isolation of stable enantiomers. However, at low temperatures, the interconversion between the two atropisomers might be slow enough to be observed by techniques like dynamic NMR.

If the atropisomers are stable, they would be chiral and optically active. Their chiroptical properties could be studied using Electronic Circular Dichroism (ECD) spectroscopy. The ECD spectrum would show characteristic positive or negative Cotton effects corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign of the Cotton effects would be opposite for the two enantiomers, allowing for their differentiation and the determination of their absolute configuration.

Due to the likely low rotational barrier, it is probable that this compound exists as a rapidly interconverting racemic mixture at room temperature, and therefore would not exhibit a measurable ECD spectrum under standard conditions.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for molecules of this size. tandfonline.com DFT methods, particularly using hybrid functionals like B3LYP, are frequently employed to predict a wide range of molecular properties. mdpi.comresearchgate.net

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as the equilibrium geometry. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

For 4-Bromo-4'-chloro-2-fluoro-1,1'-biphenyl, the presence of the fluorine atom at the ortho (2) position forces the two phenyl rings to be non-planar. This steric hindrance prevents free rotation around the central C1-C1' bond, resulting in a twisted conformation in its lowest energy state. The dihedral angle (the angle between the planes of the two aromatic rings) is a critical parameter defining this conformation. In related substituted biphenyls, non-planar conformations are consistently observed, with dihedral angles varying based on the size and nature of the substituents. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound at the B3LYP/6-311++G(d,p) level of theory.

ParameterPredicted Value
Bond Lengths (Å)
C-F1.35 Å
C-Cl1.75 Å
C-Br1.91 Å
C1-C1' (inter-ring)1.49 Å
Bond Angles (°)
C1-C2-F118.5°
C3'-C4'-Cl119.8°
C3-C4-Br119.9°
Dihedral Angle (°)
C2-C1-C1'-C2'~ 55-65°

The energy of the molecule changes as the two phenyl rings rotate around the central C1-C1' bond. A potential energy surface (PES) scan, where the dihedral angle is systematically varied and the energy is calculated at each step, reveals the conformational landscape.

The resulting energy profile for this compound would show two energy minima (gauche conformations) corresponding to the twisted equilibrium structures. The profile would also feature energy maxima (transition states) that represent the barriers to rotation. The highest energy barrier would correspond to a planar conformation, where steric repulsion between the ortho-fluorine and the corresponding hydrogen on the other ring is maximized. A secondary, lower barrier would exist for a perpendicular conformation.

Table 2: Illustrative Rotational Energy Profile around the C1-C1' Biphenyl (B1667301) Linkage.

Dihedral Angle (°)Relative Energy (kcal/mol)Conformation
0~ 6.0 - 8.0Planar (Transition State)
~ 600.0Twisted (Energy Minimum)
90~ 2.5 - 3.5Perpendicular (Transition State)
~ 1200.0Twisted (Energy Minimum)
180~ 6.0 - 8.0Planar (Transition State)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic properties and chemical reactivity. tandfonline.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. dntb.gov.ua A large gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO and LUMO are expected to be delocalized π-orbitals spread across the biphenyl system. The presence of electronegative halogen atoms would lower the orbital energies compared to unsubstituted biphenyl.

Table 3: Predicted Frontier Molecular Orbital Energies.

ParameterPredicted Value (eV)
HOMO Energy~ -6.8 eV
LUMO Energy~ -1.2 eV
HOMO-LUMO Gap (ΔE)~ 5.6 eV

The distribution of electrons within a molecule is uneven due to differences in electronegativity. This can be visualized using a Molecular Electrostatic Potential (MEP) map, which plots the electrostatic potential onto the electron density surface of the molecule. tci-thaijo.org MEP maps are valuable for predicting how a molecule will interact with other charged species. youtube.com

For this compound, the MEP map would show regions of negative electrostatic potential (typically colored red or yellow) concentrated around the highly electronegative fluorine, chlorine, and bromine atoms. Regions of positive potential (colored blue) would be found on the hydrogen atoms and potentially on the carbon atoms of the aromatic rings, indicating areas susceptible to nucleophilic attack. Analysis of Mulliken charges provides a quantitative measure of the partial charge on each atom. tci-thaijo.org

Table 4: Predicted Mulliken Atomic Charges for Key Atoms.

AtomPredicted Partial Charge (a.u.)
F~ -0.35 to -0.45
Cl~ -0.15 to -0.25
Br~ -0.05 to -0.15
C-F (Carbon bonded to F)~ +0.30 to +0.40
C-Cl (Carbon bonded to Cl)~ +0.10 to +0.20
C-Br (Carbon bonded to Br)~ +0.05 to +0.10

DFT calculations can accurately predict various spectroscopic properties. Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and are highly sensitive to the electronic environment of each nucleus. nih.gov For this compound, predicting ¹H, ¹³C, and ¹⁹F NMR spectra would help in the structural confirmation of the compound.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. researchgate.netnih.gov The calculated spectrum provides a detailed assignment of vibrational modes, such as C-H, C-F, C-Cl, and C-Br stretching and bending, which can be compared with experimental data for validation. tandfonline.com

Table 5: Predicted ¹⁹F and Key ¹³C NMR Chemical Shifts (relative to a standard).

NucleusPredicted Chemical Shift (ppm)
¹⁹F NMR
F (at C2)~ -110 to -125
¹³C NMR
C-F~ 158 - 162 (doublet due to C-F coupling)
C-Cl~ 132 - 136
C-Br~ 120 - 124
C1-C1' (ipso-carbons)~ 135 - 145

Table 6: Key Predicted Vibrational Frequencies.

Vibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch~ 3100 - 3000
Aromatic C=C Stretch~ 1600 - 1450
C-F Stretch~ 1250 - 1150
C-Cl Stretch~ 750 - 650
C-Br Stretch~ 650 - 550

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT calculations describe the static, minimum-energy state of a molecule, Molecular Dynamics (MD) simulations provide insights into its behavior over time at a given temperature. In an MD simulation, the molecule is placed in a simulated environment, often a box of solvent molecules like water or DMSO, and the motion of every atom is calculated over time by solving Newton's equations of motion.

For this compound, an MD simulation would reveal:

Dynamic Conformational Changes: How the dihedral angle fluctuates around its equilibrium value at room temperature.

Solvent Interactions: The organization of solvent molecules around the solute, particularly how polar solvent molecules interact with the electronegative halogen atoms through dipole-dipole or hydrogen bonding interactions.

These simulations are computationally intensive but offer a bridge between theoretical calculations on a single molecule and its behavior in a real-world chemical or biological system.

Quantum Chemistry Approaches for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemistry provides powerful tools for elucidating the complex reaction mechanisms involving polyhalogenated aromatic compounds like this compound. While specific mechanistic studies on this exact molecule are not extensively documented in public literature, the principles can be understood by examining computational studies on structurally related compounds, particularly in the context of common synthetic routes such as the Suzuki-Miyaura cross-coupling reaction. researchgate.netgre.ac.ukmdpi.com

Density Functional Theory (DFT) is a predominant method used to map the potential energy surface of a reaction. nih.govresearchgate.net This involves identifying the structures of reactants, intermediates, transition states, and products. For a reaction like the Suzuki-Miyaura coupling, which is used to form the biphenyl scaffold, DFT calculations can elucidate the energetics of the key catalytic steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netkochi-tech.ac.jp

Transition State Analysis: A critical aspect of these studies is the identification and characterization of transition states—the highest energy points along the reaction coordinate. By locating these transient structures, chemists can calculate the activation energy (Gibbs free energy of activation, ΔG‡), which is the primary determinant of the reaction rate. For nucleophilic aromatic substitution (SNAr) reactions, another relevant pathway for halogenated aromatics, DFT studies have been used to calculate activation energies, revealing how the substitution pattern on the biphenyl rings affects reactivity. nih.govmdpi.com For instance, studies on polychlorinated biphenyls (PCBs) have shown that chlorine atoms in the ortho positions are the most susceptible to nucleophilic attack, with calculated activation energies in the range of 7-22 kcal/mol. nih.govresearchgate.net

Computational methods provide detailed geometric and energetic data that are often difficult or impossible to obtain experimentally.

Computational MethodKey Information ObtainedApplication to Halogenated Biphenyls
Density Functional Theory (DFT)Reaction energies (ΔG), activation energies (ΔG‡), geometries of intermediates and transition states.Elucidating mechanisms of C-C bond formation (e.g., Suzuki coupling) or dehalogenation reactions. nih.gov
Time-Dependent DFT (TD-DFT)Excited state energies, absorption spectra.Modeling photochemical degradation pathways of halogenated aromatic compounds.
Reaction Class Transition State Theory (RC-TST)Prediction of thermal rate constants for a class of similar reactions.Systematically predicting degradation rates for various congeners of halogenated biphenyls. nih.govresearchgate.net

Cheminformatics Approaches for Structural Pattern Recognition and Correlation

Cheminformatics employs computational methods to analyze large datasets of chemical compounds, identifying patterns that correlate molecular structure with physical, chemical, or biological properties. For halogenated aromatic compounds, a key application is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.govsciepub.comneovarsity.org

These models are built by first calculating a set of numerical values, or "descriptors," that characterize the molecular structure. These descriptors can be categorized as:

1D: Simple counts of atoms, molecular weight.

2D: Topological indices that describe molecular connectivity.

3D: Geometric properties such as molecular shape and volume.

Physicochemical: Properties like lipophilicity (logP), polarizability, and electronic parameters. sciepub.com

Once calculated for a series of related compounds, these descriptors are used as independent variables in a statistical model to predict a dependent variable, such as reaction rate, binding affinity, or toxicity. nih.govneovarsity.org For a compound like this compound, QSAR models can help recognize structural patterns that govern its behavior. For example, the position and nature of the halogen substituents dramatically influence the molecule's properties. A QSAR model could quantify how the presence of fluorine at the ortho position, alongside bromine and chlorine at para positions, influences its potential interaction with biological receptors or its environmental fate. nih.gov

The information derived from such analyses can guide the design of new compounds with desired properties by highlighting which structural features are most influential. sciepub.comsciepub.com

Descriptor TypeExample DescriptorRelevance to this compound
ElectronicHOMO/LUMO energies, Dipole MomentIndicates susceptibility to electrophilic/nucleophilic attack and overall polarity.
StericMolecular Volume, Surface AreaRelates to how the molecule fits into an active site or packs in a crystal lattice.
TopologicalWiener Index, Kier & Hall Connectivity IndicesEncodes information about the size, shape, and degree of branching of the molecular structure.
PhysicochemicalLogP (Octanol-Water Partition Coefficient)Predicts hydrophobicity, which is crucial for environmental partitioning and bioaccumulation.

Modeling of Halogen Bonding Interactions and Their Influence on Molecular Architecture

Halogen bonding is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic (electron-rich) site. nih.govmdpi.com The strength of this interaction generally increases with the polarizability of the halogen atom (I > Br > Cl > F) and the presence of electron-withdrawing groups on the donor molecule. nih.gov In this compound, the bromine and chlorine atoms are potential halogen bond donors, while the fluorine atom is generally a poor donor but can act as an acceptor.

Computational modeling is essential for characterizing these weak interactions. nih.govmdpi.com Several techniques are employed:

Molecular Electrostatic Potential (MEP) Surfaces: These are used to visualize the σ-hole, which appears as a region of positive electrostatic potential on the outermost portion of the halogen atom, along the axis of the C-X bond.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can identify a bond critical point (BCP) between the halogen and the acceptor atom. rsc.orgnih.govmdpi.comrsc.org The properties at this point, such as electron density (ρ) and its Laplacian (∇²ρ), provide quantitative evidence of the interaction and characterize its nature (typically a closed-shell, noncovalent interaction).

Noncovalent Interaction (NCI) Plots: NCI plots provide a 3D visualization of noncovalent interactions, showing regions of attraction (like halogen and hydrogen bonds) and repulsion (steric clashes) within a molecular system. rsc.orgrsc.orgresearchgate.net

These halogen bonds are critical in dictating the supramolecular assembly and crystal packing of halogenated molecules. researchgate.netnih.govresearchgate.net The interplay between different potential halogen bonds (e.g., C-Br···N, C-Cl···O, C-Br···π) and other weak interactions (e.g., hydrogen bonds, π-π stacking) determines the final three-dimensional molecular architecture. mdpi.com For instance, the formation of strong halogen bonds can lead to the assembly of molecules into well-defined chains, sheets, or 3D networks, significantly influencing material properties. nih.govnih.gov

Interaction TypeDonorAcceptorTypical Interaction Energy (kcal/mol)Influence on Molecular Architecture
C-Br···N/OBromineLone pair on N or O-3 to -5Formation of strong, linear synthons driving the assembly of 1D chains or 2D sheets. mdpi.com
C-Cl···N/OChlorineLone pair on N or O-2 to -4Contributes to crystal packing, often as a secondary interaction supporting a primary motif. mdpi.comresearchgate.net
C-Br/Cl···πBromine/Chlorineπ-electron cloud of an aromatic ring-1 to -3Influences the stacking and relative orientation of aromatic rings in the crystal lattice. nih.gov

Chemical Reactivity and Transformation Pathways

Electrophilic Aromatic Substitution Reactions on Halogenated Biphenyl (B1667301) Systems

Electrophilic Aromatic Substitution (EAS) on 4-Bromo-4'-chloro-2-fluoro-1,1'-biphenyl is governed by the cumulative electronic effects of the halogen substituents and the biphenyl system itself. Halogens as a group are deactivating towards EAS due to their strong inductive electron-withdrawing effect (-I), which reduces the nucleophilicity of the aromatic rings. However, they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance (+R), which stabilizes the cationic Wheland intermediate formed during the reaction.

The directing effects on the two rings must be considered separately:

Ring A (substituted with Fluoro and Bromo): The 2-fluoro substituent is a deactivating, ortho-, para-director. The 4-bromo substituent is also a deactivating, ortho-, para-director. The directing vectors of these two halogens are synergistic. The fluorine at C2 directs incoming electrophiles to C3 (ortho) and C5 (para). The bromine at C4 directs to C3 and C5 (both ortho). Therefore, electrophilic attack on this ring is strongly directed to the C3 and C5 positions.

Ring B (substituted with Chloro): The 4'-chloro substituent is a deactivating, ortho-, para-director, directing incoming electrophiles to the C2', C6' (ortho) and C4' (para, already substituted) positions. The other phenyl ring (Ring A) acts as an activating group, also directing to the ortho- (C2', C6') and para- (C4') positions.

Table 1: Summary of Directing Effects for Electrophilic Aromatic Substitution.
SubstituentPositionInductive Effect (-I)Resonance Effect (+R)Overall EffectDirecting Preference
-FC2Strongly WithdrawingWeakly DonatingDeactivatingOrtho, Para
-BrC4WithdrawingDonatingDeactivatingOrtho, Para
-ClC4'WithdrawingDonatingDeactivatingOrtho, Para
-C₆H₃FBrC1'Weakly WithdrawingN/AActivatingOrtho, Para

Nucleophilic Aromatic Substitution Reactions at Halogenated Centers

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for this molecule, particularly due to the presence of multiple electron-withdrawing halogens that can stabilize the negatively charged intermediate (a Meisenheimer complex). The reaction's feasibility depends on the leaving group's ability, where reactivity follows the trend I > Br > Cl >> F.

In this compound, there are two potential sites for SNAr: the carbon bearing the bromine (C4) and the carbon bearing the chlorine (C4'). Based on the relative strengths of the carbon-halogen bonds, the C-Br bond is significantly weaker than the C-Cl bond. This difference in bond energy, combined with the greater stability of the bromide ion (Br⁻) as a leaving group compared to the chloride ion (Cl⁻), dictates that nucleophilic attack will occur selectively at the C4 position, leading to the displacement of the bromine atom. Strong nucleophiles such as alkoxides, thiolates, or amines can be used to effect this transformation, yielding a 4-substituted-4'-chloro-2-fluoro-1,1'-biphenyl.

Metal-Halogen Exchange Reactions and Subsequent Electrophilic Quenching

Metal-halogen exchange offers a powerful method for generating a nucleophilic carbon center on the biphenyl core. This reaction is highly sensitive to the identity of the halogen, with exchange rates following the order I > Br > Cl. This selectivity is highly advantageous for this compound.

Treatment of the compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures will result in a rapid and selective exchange of the bromine atom. The chlorine and fluorine atoms remain unaffected under these conditions. This process generates a potent aryllithium intermediate, (4'-chloro-2-fluoro-[1,1'-biphenyl]-4-yl)lithium. This organometallic species can then be "quenched" by reacting it with a wide variety of electrophiles to introduce new functional groups at the C4 position.

Further Cross-Coupling Functionalization of this compound

The differential reactivity of the C-Br and C-Cl bonds makes this compound an excellent substrate for sequential, site-selective cross-coupling reactions, which are fundamental in modern organic synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Sonogashira, and Heck reactions, show a strong preference for the reactivity of aryl halides in the order I > Br > Cl.

This selectivity allows for the initial functionalization at the more reactive C-Br bond while leaving the C-Cl bond intact. For instance, a Suzuki coupling with an arylboronic acid can be performed under carefully controlled conditions to selectively form a terphenyl system, retaining the chlorine atom for subsequent transformations. This second, less reactive C-Cl bond can then be functionalized in a separate step, often by using more forcing reaction conditions or a different catalyst system. This stepwise approach provides a controlled and versatile route to complex, unsymmetrically substituted biphenyl derivatives.

Oxidation and Reduction Chemistry of the Biphenyl Core and Halogen Substituents

Oxidation: The gas-phase oxidation of 4-bromo-4'-chlorobiphenyl has been studied as a model for the combustion of mixed halogenated aromatics. Under oxidative conditions at elevated temperatures (600-800°C), the compound decomposes to form a variety of products. Key products include monochloro- and monobromobenzene, as well as higher halogenated benzenes. Importantly, small quantities of toxic mixed halogenated dibenzofurans can also be formed. At higher temperatures (around 800°C), complete combustion leads to the formation of HBr and HCl.

Reduction: The halogen substituents on the biphenyl core can be removed under reductive conditions. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source can cleave the carbon-halogen bonds. Typically, the weaker C-Br bond will be reduced more readily than the C-Cl bond, which in turn is more reactive than the C-F bond. This allows for selective de-bromination to yield 4'-chloro-2-fluoro-1,1'-biphenyl, followed by de-chlorination under more stringent conditions to give 2-fluoro-1,1'-biphenyl. Reductive dehalogenation can also be achieved using microbial processes under anaerobic conditions.

Photochemical Reactions and Light-Induced Transformations

Upon exposure to ultraviolet (UV) light, halogenated aromatic compounds can undergo photochemical reactions, primarily involving the homolytic cleavage of the carbon-halogen bond. The energy required for this cleavage depends on the bond strength (C-F > C-Cl > C-Br > C-I).

For this compound, the C-Br bond is the most susceptible to photolysis. Irradiation with UV light would preferentially cleave this bond to generate a 4'-chloro-2-fluoro-1,1'-biphenyl-4-yl radical and a bromine radical. The resulting aryl radical is highly reactive and can undergo several subsequent reactions, such as abstracting a hydrogen atom from the solvent to form 4'-chloro-2-fluoro-1,1'-biphenyl, or participating in radical coupling reactions.

Thermal Stability and Decomposition Pathways under Controlled Conditions

This compound exhibits significant thermal stability, characteristic of many polyhalogenated aromatic compounds. However, under controlled pyrolytic or oxidative conditions, it undergoes decomposition. Studies on the gas-phase oxidation show that decomposition begins at temperatures around 600°C. The decomposition pathways lead to the formation of a complex mixture of volatile and semi-volatile organic compounds.

Table 2: Major Products from the Gas-Phase Oxidation of 4-Bromo-4'-chlorobiphenyl at Elevated Temperatures.
Product ClassSpecific ExamplesFormation Conditions
Halogenated BenzenesMonochlorobenzene, MonobromobenzeneOxidative, ~600-800°C
Halogenated BiphenylsLower halogenated biphenylsPyrolytic/Oxidative
Halogenated DibenzofuransChlorinated and mixed bromo/chloro dibenzofuransOxidative, trace amounts
Inorganic AcidsHydrogen Bromide (HBr), Hydrogen Chloride (HCl)Near-complete combustion, >700°C

The formation of these products indicates that the initial steps of thermal decomposition involve the cleavage of the C-Br and C-Cl bonds, as well as the breakdown of the biphenyl core itself. The presence of both bromine and chlorine can lead to the formation of mixed polybrominated/polychlorinated dibenzofurans (PXDFs), which are of significant environmental concern.

Applications and Research Utility of 4 Bromo 4 Chloro 2 Fluoro 1,1 Biphenyl

Strategic Synthetic Intermediate in the Preparation of Advanced Organic Molecules

4-Bromo-4'-chloro-2-fluoro-1,1'-biphenyl is a valuable intermediate in organic synthesis, primarily due to the presence of two different halogen atoms—bromine and chlorine—at specific positions. This differential halogenation allows for selective chemical transformations, particularly in cross-coupling reactions. The carbon-bromine bond is typically more reactive than the carbon-chlorine bond in common catalytic systems, such as the Suzuki-Miyaura or Stille couplings. This reactivity difference enables chemists to perform sequential reactions, first at the bromine-substituted position and then at the chlorine-substituted position, to construct complex, multi-substituted biphenyls and polyaromatic systems.

The fluorine atom at the 2-position introduces significant steric and electronic effects. It can influence the dihedral angle between the two phenyl rings, affecting the molecule's conformation. Electronically, the strongly electronegative fluorine atom can modify the reactivity of the adjacent aromatic ring. This combination of features makes the compound a key starting material for creating advanced molecules with tailored properties for applications in medicinal chemistry and materials science. atomfair.comguidechem.com For instance, halogenated biphenyls are foundational structures for synthesizing certain non-steroidal anti-inflammatory drugs and other biologically active compounds. guidechem.comgoogle.com

Structural Feature Role in Synthesis Potential Application Area
Biphenyl (B1667301) CoreProvides a rigid, conjugated scaffold for building larger molecules.Pharmaceuticals, Organic Electronics atomfair.com
Bromo Group (C-Br)Highly reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira).Introduction of aryl, alkyl, or alkynyl groups.
Chloro Group (C-Cl)Less reactive site, allowing for sequential or selective cross-coupling.Stepwise synthesis of complex unsymmetrical molecules.
Fluoro Group (C-F)Modulates electronic properties, conformation, and metabolic stability.Fine-tuning molecular properties in drug design and materials.

Building Block for Novel Materials in Chemical and Physical Sciences

The unique substitution pattern of this compound makes it an attractive building block for the synthesis of new materials with specific physical and chemical properties.

The biphenyl unit is a classic mesogen—a core structural element in many liquid crystalline compounds. Its rigid, rod-like shape is conducive to the formation of ordered liquid crystal phases (mesophases). The terminal halogen atoms in this compound can be synthetically modified to introduce longer alkyl or alkoxy chains, which are essential for promoting liquid crystallinity. The 2-fluoro substituent is particularly important as it introduces lateral dipole moments and steric hindrance, which can influence the melting point, clearing point, and the specific type of mesophase formed. By using this compound as a precursor, researchers can design and synthesize new liquid crystals with tailored dielectric anisotropy and viscosity for display applications. atomfair.com

Biphenyl derivatives are widely used in the field of organic electronics due to their inherent charge-transporting capabilities. The conjugated pi-system of the biphenyl core allows for the movement of electrons and holes. This compound can serve as a foundational block for creating materials for Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and organic photovoltaics. atomfair.com The halogen atoms provide convenient handles for synthetic elaboration, allowing this core to be incorporated into larger conjugated systems, such as oligomers or polymers. The fluorine atom can help to tune the energy levels (HOMO/LUMO) of the resulting material, which is critical for optimizing charge injection, transport, and device efficiency.

The presence of two reactive halogen sites (bromo and chloro) makes this compound a potential di-functional monomer for polymerization reactions. Through transition-metal-catalyzed polycondensation reactions like Suzuki or Yamamoto coupling, this compound can be used to synthesize novel conjugated polymers. The resulting polymers would feature a fluorinated biphenyl unit in the backbone, which could impart desirable properties such as high thermal stability, specific solubility characteristics, and unique electronic and photophysical behavior. Such polymers are of interest for applications ranging from advanced coatings to active layers in electronic devices.

Reference Standard and Analytical Probe in Chromatographic Separations

In analytical chemistry, well-characterized compounds are essential for method development and validation.

This compound is well-suited for analysis by reverse-phase High-Performance Liquid Chromatography (HPLC) due to its aromatic and hydrophobic nature. sielc.com It can serve as a reference standard for developing and validating HPLC methods aimed at separating mixtures of halogenated aromatic compounds. sielc.com Its distinct retention time under specific conditions can be used to calibrate chromatographic systems and ensure the accuracy and reproducibility of analytical results.

Furthermore, it can be used as an analytical probe to study the separation mechanisms on different HPLC stationary phases. By analyzing its retention behavior on various columns (e.g., C8, C18, Phenyl-Hexyl), chemists can gain insights into the hydrophobic, pi-pi, and dipole-dipole interactions that govern the separation process. This information is crucial for designing efficient purification protocols for newly synthesized analogues or for detecting related impurities in chemical production. sielc.comsielc.com

Parameter Description Rationale / Typical Value
Technique High-Performance Liquid Chromatography (HPLC)Standard method for analysis of non-volatile organic compounds.
Mode Reverse-Phase (RP)Appropriate for the nonpolar, hydrophobic nature of the compound. sielc.comsielc.com
Stationary Phase Newcrom R1, C18 (Octadecylsilane)Provides hydrophobic interactions necessary for retention. sielc.comsielc.com
Mobile Phase Acetonitrile (B52724) and WaterCommon solvent system for RP-HPLC, allowing for gradient or isocratic elution. sielc.comsielc.com
Additive Phosphoric Acid or Formic AcidUsed to control pH and improve peak shape. Formic acid is preferred for MS compatibility. sielc.comsielc.com
Detection UV-Vis DetectorThe aromatic biphenyl structure absorbs UV light, typically around 254 nm.

Gas Chromatography (GC) Applications for Volatility and Purity Assessment

Gas chromatography (GC) is a widely utilized analytical technique for determining the volatility and purity of chemical compounds. libretexts.org This method is particularly well-suited for the analysis of volatile and semi-volatile substances, including halogenated aromatic compounds. libretexts.orgdocumentsdelivered.com In principle, GC could be employed to assess the volatility of this compound by measuring its retention time on a GC column. The purity of a sample could be determined by detecting the presence of any other peaks in the chromatogram, which would indicate impurities. gcms.cz

However, a detailed review of scientific databases and literature did not yield specific studies or standardized methods that focus on the application of gas chromatography for the volatility and purity assessment of this compound. While general GC methods for halogenated and aromatic compounds are well-established, specific operational parameters, such as column type, temperature programming, and detector settings, for this particular compound are not documented in the reviewed literature. nih.govnih.gov

Model Compound for Fundamental Mechanistic Organic Chemistry Studies

Halogenated biphenyls are often used as model compounds in various mechanistic studies due to their structural relevance to certain classes of environmental pollutants and their utility in understanding reaction pathways. nih.gov For instance, related compounds like polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs) are subjects of extensive research to understand their chemical behavior and degradation pathways.

Despite the potential utility of this compound as a model compound to study reactions involving halogenated aromatics, a thorough search of the scientific literature did not uncover any specific instances where this compound has been used for fundamental mechanistic organic chemistry studies. Research in this area tends to focus on either more common congeners of halogenated biphenyls or compounds with different substitution patterns that are more relevant to specific environmental or toxicological concerns.

Environmental Chemistry and Abiotic/biotic Degradation Studies

Environmental Persistence and Mobility in Different Media

There is no specific data available in the scientific literature concerning the environmental persistence and mobility of 4-Bromo-4'-chloro-2-fluoro-1,1'-biphenyl in various media such as soil, water, and air. Generally, the persistence and mobility of polyhalogenated biphenyls are influenced by factors like the degree and position of halogen substitution, which affect their water solubility, vapor pressure, and affinity for organic matter in soil and sediments. nm.govnih.gov Highly chlorinated biphenyls tend to be more persistent and less mobile. nih.gov However, without specific experimental data for this compound, its actual behavior in the environment remains uncharacterized.

Photodegradation Mechanisms and Products under Simulated Environmental Conditions

No studies specifically detailing the photodegradation mechanisms and resulting products for this compound under simulated environmental conditions were found. Research on other polychlorinated biphenyls (PCBs) indicates that photodegradation can be a significant transformation pathway, particularly for higher chlorinated congeners, often proceeding through reductive dechlorination where chlorine atoms are removed under UV irradiation. researchgate.net The presence of different halogens (bromine and fluorine) on the biphenyl (B1667301) structure would likely influence the photochemical reactivity, but specific pathways and products for this compound have not been documented.

Abiotic Transformation Processes (e.g., Hydrolysis, Oxidation)

There is a lack of specific information on the abiotic transformation processes, such as hydrolysis and oxidation, for this compound.

Hydrolysis: Generally, the carbon-halogen bonds in aryl halides are resistant to hydrolysis under normal environmental conditions. pw.live Significant hydrolysis of compounds like chlorobenzene (B131634) typically requires high temperatures and pressures. google.com It is expected that this compound would be similarly stable against hydrolysis in the environment, although specific rate data is unavailable.

Oxidation: Abiotic oxidation in the environment can be initiated by reactive oxygen species such as hydroxyl radicals (•OH). epa.gov Studies on other PCBs have shown that gas-phase oxidation by hydroxyl radicals is a primary removal pathway from the atmosphere. dss.go.th The rate and products of such reactions for this compound have not been experimentally determined. In aqueous environments, advanced oxidation processes can degrade PCBs, but data on the specific efficacy for this compound is absent. nih.gov

Biotransformation and Biodegradation Pathways (Excluding Biological Effects/Toxicity)

No specific research was identified that investigates the biotransformation and biodegradation pathways of this compound. The following subsections reflect this data gap.

Enzymatic Degradation Mechanisms by Microbial Systems

There are no studies that specifically identify the enzymatic degradation mechanisms for this compound by microbial systems. The biodegradation of halogenated biphenyls is known to be carried out by various microorganisms through different enzymatic pathways. nih.gov Aerobic degradation often involves dioxygenase enzymes that hydroxylate the aromatic rings, leading to ring cleavage. karger.comproquest.com Anaerobic degradation typically proceeds via reductive dehalogenation. oup.com The presence of fluorine, bromine, and chlorine on the same molecule presents a complex substrate, and its susceptibility to known enzymatic systems has not been reported.

Identification of Non-Toxic Metabolites and Mineralization Potential

In the absence of biodegradation studies for this compound, no metabolites, toxic or non-toxic, have been identified. Consequently, its mineralization potential (the complete breakdown to inorganic compounds like CO2, H2O, and halides) remains unknown. Studies on monochlorobiphenyls have shown that mineralization is possible, but can be dependent on the position of the chlorine atom. asm.org

Sorption and Transport Phenomena in Environmental Compartments

Specific data on the sorption and transport of this compound in environmental compartments are not available. The sorption of halogenated biphenyls to soil and sediment is a key process governing their transport and bioavailability. acs.org This process is strongly correlated with the organic carbon content of the soil/sediment and the lipophilicity of the compound (often indicated by the octanol-water partition coefficient, Kow). nm.gov Generally, higher halogenation leads to stronger sorption and reduced mobility. nih.gov Without experimental determination of parameters like the soil adsorption coefficient (Koc) for this compound, its environmental transport behavior cannot be accurately predicted.

Analytical Method Development for Environmental Monitoring (Excluding Risk Assessment)

The detection and quantification of "this compound" in various environmental compartments necessitate the development of sensitive and selective analytical methods. Due to its halogenated biphenyl structure, methodologies established for similar persistent organic pollutants (POPs), such as polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs), serve as a foundation for creating robust analytical protocols for this specific compound. The primary analytical techniques employed are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for definitive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a cornerstone for the analysis of halogenated biphenyls and is highly suitable for "this compound". upb.ronih.gov The volatility and thermal stability of this compound class make it amenable to GC separation.

Sample Preparation: The initial step in the analysis from environmental matrices such as soil, sediment, water, and biota involves extraction of the target analyte. Common techniques include:

Liquid-Liquid Extraction (LLE): For aqueous samples, LLE with a non-polar solvent like hexane (B92381) or a mixture of hexane and dichloromethane (B109758) is a conventional approach. chromatographyonline.com

Solid-Phase Extraction (SPE): This technique is widely used for both aqueous and cleaned-up extract samples. It offers advantages such as high recovery rates, low solvent consumption, and the ability to handle a large number of samples. researchgate.net For halogenated compounds, sorbents like silica (B1680970) or Florisil are often employed for cleanup. scielo.br

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, PLE is effective for solid matrices like soil and sediment, using organic solvents at elevated temperatures and pressures to achieve rapid and efficient extraction. sigmaaldrich.com

Following extraction, a cleanup step is crucial to remove interfering co-extracted substances. This is often accomplished using adsorption chromatography with materials like Florisil or silica gel. scielo.br

Chromatographic Separation: A high-resolution capillary GC column is essential for separating the target analyte from other halogenated compounds that may be present in the sample. A nonpolar column, such as one with a DB-5MS stationary phase, is often a suitable choice for the separation of PCBs and related compounds. scielo.br The temperature program of the GC oven is optimized to achieve the best separation efficiency. scielo.br

Mass Spectrometric Detection: The mass spectrometer provides both sensitive detection and structural confirmation. For routine monitoring, a single quadrupole mass spectrometer operating in selected ion monitoring (SIM) mode can offer low detection limits by monitoring characteristic ions of the target compound. chromatographyonline.comscielo.br For more complex matrices or when higher selectivity is required, tandem mass spectrometry (GC-MS/MS) can be utilized. nih.govnih.gov The fragmentation pattern of "this compound" under electron ionization (EI) would be expected to show a prominent molecular ion peak and characteristic isotopic patterns due to the presence of bromine and chlorine atoms.

Table 1: Proposed GC-MS Parameters for the Analysis of this compound

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium
Injection ModeSplitless
Injector Temperature250-280 °C
Oven ProgramInitial temp. 60-100°C, ramped to 300-320°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
MS ModeSelected Ion Monitoring (SIM) or Tandem MS (MS/MS)
Monitored IonsBased on the mass spectrum of the compound

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While GC-MS is a powerful tool, liquid chromatography-tandem mass spectrometry (LC-MS/MS) presents a viable alternative, particularly for compounds that may be thermally labile or less volatile. acs.org

Sample Preparation: Sample preparation techniques for LC-MS/MS are similar to those for GC-MS, focusing on efficient extraction and cleanup. Solid-phase extraction is a commonly used method for preparing water samples for LC-MS/MS analysis. lcms.cz

Chromatographic Separation: Reversed-phase liquid chromatography is the most common separation mode for compounds of this nature. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve ionization. umb.edu A gradient elution program, where the proportion of the organic solvent is increased over time, is generally employed to achieve optimal separation.

Mass Spectrometric Detection: Electrospray ionization (ESI) is a common ionization technique for LC-MS/MS, and for halogenated compounds, it is often operated in negative ion mode. umb.edu Tandem mass spectrometry (MS/MS) is crucial for achieving high selectivity and sensitivity. This is accomplished by selecting the precursor ion of the target analyte in the first mass analyzer, inducing fragmentation, and then monitoring a specific product ion in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and improves detection limits. lcms.cz

Table 2: Proposed LC-MS/MS Parameters for the Analysis of this compound

ParameterRecommended Setting
Liquid Chromatograph
ColumnC18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm particle size
Mobile PhaseA: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid
Flow Rate0.2-0.4 mL/min
Injection Volume5-20 µL
Tandem Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), negative mode
MS ModeMultiple Reaction Monitoring (MRM)
Precursor/Product IonsTo be determined from the compound's mass spectrum

Future Research Directions and Emerging Paradigms

Development of Stereoselective Synthetic Methodologies

The substitution pattern of 4-Bromo-4'-chloro-2-fluoro-1,1'-biphenyl, particularly the fluorine atom at the 2-position, introduces the potential for atropisomerism—a form of axial chirality arising from hindered rotation around the C-C single bond connecting the two phenyl rings. The development of synthetic methods that can control this stereochemistry is a significant and challenging goal.

Future research will likely focus on atroposelective synthesis, aiming to produce enantiomerically pure forms of the molecule. Key areas of investigation will include:

Transition-Metal Catalyzed Cross-Coupling: Methodologies employing chiral ligands on transition metals (e.g., Palladium, Nickel, Copper) are at the forefront of atroposelective synthesis. researchgate.netrsc.org Research could target the development of novel ligand systems specifically designed to induce high levels of enantioselectivity in the coupling reactions that form the biphenyl (B1667301) core.

Organocatalysis: The use of small organic molecules as catalysts for asymmetric reactions has gained prominence. acs.orgresearchgate.net Future work may explore chiral phosphoric acids or other organocatalysts to facilitate the enantioselective construction of the this compound backbone. acs.orgresearchgate.net

Central-to-Axial Chirality Transfer: This strategy involves converting a pre-existing stereocenter into axial chirality. rsc.org Synthesizing a precursor to this compound that contains a chiral auxiliary could be a viable route to controlling the final atropisomeric configuration.

The successful development of these methodologies would be crucial for investigating the differential biological activities and material properties of the individual atropisomers.

Exploration of Novel Catalytic Systems for Functionalization

Beyond the synthesis of the core structure, the strategic functionalization of this compound is key to diversifying its properties and applications. The presence of bromine, chlorine, and fluorine atoms, as well as multiple C-H bonds, offers numerous sites for modification.

Emerging research paradigms in this area are centered on C-H activation, which allows for the direct conversion of carbon-hydrogen bonds into new functional groups, offering a more atom-economical approach than traditional cross-coupling reactions. umich.eduacs.org Future exploration could involve:

Regioselective C-H Functionalization: Developing catalytic systems that can selectively target one of the many C-H bonds on the biphenyl rings is a primary objective. umich.edunih.gov This would enable the introduction of new substituents at precise locations, which is essential for tuning the molecule's properties. Palladium, rhodium, and iridium catalysts are often employed for such transformations. acs.org

Late-Stage Functionalization: The ability to modify the molecule late in a synthetic sequence is highly desirable, particularly for creating libraries of related compounds for screening purposes. researchgate.net Novel catalytic systems that are tolerant of the existing halogen substituents will be critical for achieving this.

Bimetallic Catalysis: The use of two different metals that work in concert can often achieve transformations that are not possible with a single catalyst. acs.org Research into bimetallic systems for the functionalization of halogenated biphenyls could unlock new reaction pathways. nih.gov

These advanced catalytic methods would provide efficient routes to novel derivatives of this compound with potentially enhanced biological activity or tailored material characteristics.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize synthetic routes and gain deeper mechanistic insights, the ability to monitor chemical reactions in real-time is invaluable. Traditional offline analysis methods like chromatography can be time-consuming. The future of process chemistry for compounds like this compound lies in the application of advanced in-situ spectroscopic techniques.

Future research will likely integrate the following probes for real-time analysis of its synthesis and functionalization:

Spectroscopic TechniqueInformation GainedPotential Application for this compound
Infrared (IR) Spectroscopy Functional group changes, reaction initiation, and endpoint determination. researchgate.netMonitoring the formation of the biphenyl bond or the introduction of new functional groups. researchgate.net
Raman Spectroscopy Molecular vibrations, particularly useful for non-polar bonds and in aqueous media. mdpi.comTracking changes in the aromatic rings and halogen-carbon bonds during a reaction. mdpi.com
Nuclear Magnetic Resonance (NMR) Detailed structural information, identification of intermediates, and reaction kinetics. researchgate.netElucidating reaction mechanisms and identifying transient species in catalytic cycles. researchgate.net
Mass Spectrometry (MS) Molecular weight of reactants, products, and intermediates. acs.orgOnline monitoring of reaction progress by tracking the mass of key components. acs.org
UV-Visible Spectroscopy Changes in electronic conjugation and concentration of colored species. mdpi.comFollowing reactions that involve changes to the π-system of the biphenyl rings. mdpi.com

The data generated from these techniques, when combined with chemometrics and multivariate data analysis, can provide a comprehensive understanding of reaction kinetics and mechanisms, leading to more efficient and robust synthetic processes. numberanalytics.comacs.org

Integration of Machine Learning and Artificial Intelligence in Synthesis Design and Property Prediction

Emerging paradigms in this domain include:

Retrosynthesis Prediction: AI-powered tools can analyze vast databases of chemical reactions to propose novel and efficient synthetic routes. grace.compharmafeatures.com This can help chemists design more effective ways to synthesize this compound, potentially reducing the number of steps and improving yields. fanaticalfuturist.com

Property Prediction: Machine learning models can be trained to predict various physicochemical and biological properties based on molecular structure. nih.govacs.org For this compound and its derivatives, ML could be used to predict properties like solubility, toxicity, and potential as a material for organic electronics. nih.govlu.se

Reaction Optimization: AI algorithms can be integrated with automated synthesis platforms to rapidly screen reaction conditions (e.g., temperature, catalyst, solvent) and identify the optimal parameters for a given transformation. synthiaonline.com

The integration of AI and ML is poised to accelerate the discovery and development of new applications for this compound by making the design-synthesis-test cycle significantly more efficient.

Investigation of Supramolecular Assembly and Crystal Engineering

The arrangement of molecules in the solid state dictates many of their bulk properties. Crystal engineering focuses on understanding and controlling these arrangements. The halogen atoms on this compound make it an excellent candidate for studies in supramolecular assembly, particularly through halogen bonding.

Future research in this area will likely explore:

Halogen Bonding: This non-covalent interaction, where a halogen atom acts as an electrophilic species, is a powerful tool for directing the assembly of molecules in crystals. nih.govacs.org The bromine and chlorine atoms in this compound can act as halogen bond donors, allowing for the design of specific supramolecular architectures. acs.orgbeilstein-journals.orgnih.gov

Co-crystal Formation: By co-crystallizing this compound with other molecules that can act as halogen bond acceptors, it is possible to create novel crystalline materials with tailored properties, such as modified solubility or optical characteristics. nih.gov

Polymorphism Screening: Investigating the different crystalline forms (polymorphs) of this compound is important, as different polymorphs can have different physical properties.

Understanding the principles of its supramolecular assembly will be key to designing new materials based on this compound.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique electronic properties imparted by the halogen substituents on this compound make it a promising building block for new functional materials. researchgate.net The interface between organic chemistry and materials science will be a fertile ground for future research on this compound.

Potential areas of interdisciplinary investigation include:

Organic Electronics: Halogenated aromatic compounds are widely used in the development of organic semiconductors. researchgate.net Derivatives of this compound could be synthesized and evaluated for their performance in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. royalsocietypublishing.orgroyalsocietypublishing.org

Functional Polymers: Incorporating the this compound unit into polymer chains could lead to materials with enhanced thermal stability, specific dielectric properties, or flame retardancy.

Luminescent Materials: The heavy atoms (bromine and chlorine) can promote intersystem crossing, potentially leading to phosphorescence. This makes the molecule a candidate for the development of new phosphorescent materials for sensing or imaging applications. nih.gov

The collaboration between synthetic organic chemists and materials scientists will be essential to unlock the full potential of this compound as a component in advanced materials.

Q & A

Basic Research Questions

Q. How can researchers confirm the molecular structure of 4-bromo-4'-chloro-2-fluoro-1,1'-biphenyl?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to analyze proton and carbon environments, focusing on halogen substituents' deshielding effects. For example, 19F^{19}\text{F} NMR can identify the fluorine position, while 13C^{13}\text{C} NMR distinguishes bromine and chlorine substituents due to their distinct isotopic splitting patterns. X-ray crystallography is recommended for unambiguous confirmation, as demonstrated for structurally similar halogenated biphenyls in crystallographic studies .

Q. What synthetic routes are effective for preparing this compound?

  • Methodology : Suzuki-Miyaura cross-coupling is a primary method, using halogenated aryl boronic acids and bromo/chloro precursors. For instance, coupling 4-bromo-2-fluorophenylboronic acid with 4-chlorophenyl bromide under palladium catalysis (e.g., Pd(PPh3_3)4_4) in a THF/Na2_2CO3_3 system at 80–100°C yields the target compound. Purity (>97%) can be verified via HPLC or GC, as noted in reagent catalogs .

Q. How should researchers handle discrepancies in reported melting points or spectral data for this compound?

  • Methodology : Cross-reference multiple sources (e.g., Sigma-Aldrich, TCI Chemicals) and validate purity using differential scanning calorimetry (DSC). Impurities from incomplete halogen substitution often cause variations. Recrystallization in ethanol or hexane can resolve inconsistencies, as described for analogous biphenyls .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in cross-coupling syntheses of polyhalogenated biphenyls?

  • Methodology : Screen ligands (e.g., SPhos, XPhos) to enhance palladium catalyst efficiency for sterically hindered substrates. Microwave-assisted synthesis at controlled temperatures (120–150°C) reduces side reactions like dehalogenation. Kinetic studies using in situ IR spectroscopy can identify optimal reaction times, as applied in related terphenyl syntheses .

Q. What analytical strategies resolve contradictions in crystallographic data for halogenated biphenyl derivatives?

  • Methodology : Employ high-resolution X-ray diffraction with low-temperature data collection (<100 K) to minimize thermal motion artifacts. Compare experimental results with density functional theory (DFT)-optimized structures to validate bond angles and torsional strain caused by halogen substituents, as shown in Acta Crystallographica reports .

Q. How do electronic effects of bromo, chloro, and fluoro substituents influence the compound’s reactivity in photophysical applications?

  • Methodology : Use cyclic voltammetry to measure redox potentials and UV-vis spectroscopy to assess charge-transfer transitions. For example, the electron-withdrawing fluoro group reduces the HOMO-LUMO gap, enhancing suitability as a liquid crystal intermediate. Computational modeling (e.g., TD-DFT) correlates substituent positions with optoelectronic properties .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound?

  • Methodology : Implement flow chemistry for precise control of reaction parameters (e.g., residence time, temperature). Conduct hazard analysis for exothermic steps involving halogenated reagents. Pilot-scale purification via simulated moving bed (SMB) chromatography ensures reproducibility, as noted in industrial-scale organic synthesis guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.